molecular formula C20H25N5O2S B2389023 (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone CAS No. 1286721-58-1

(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone

Cat. No.: B2389023
CAS No.: 1286721-58-1
M. Wt: 399.51
InChI Key: ZOHJZTHUUYCKPT-UHFFFAOYSA-N
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Description

(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a complex organic compound with a molecular formula of C20H25N5O2S and a molecular weight of 399.51. This compound features a unique structure that includes a pyrrolidine ring, an isothiazole ring, and a piperazine ring, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-1-carbonyl isothiazole intermediate, followed by the introduction of the 4-(m-tolyl)piperazine moiety. Common reagents used in these reactions include amines, carboxylic acids, and thionyl chloride, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or piperazine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of particular interest.

Medicine

The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery. Its ability to interact with specific enzymes or receptors makes it a candidate for the development of new medications.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities with the pyrrolidine moiety.

    Isothiazole derivatives: Compounds containing the isothiazole ring, such as isothiazole-3-carboxylic acid.

    Piperazine derivatives: Compounds like 1-(4-methylphenyl)piperazine and 1-(2-methoxyphenyl)piperazine.

Uniqueness

(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties

Properties

IUPAC Name

[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-14-5-4-6-15(13-14)23-9-11-25(12-10-23)20(27)18-16(21)17(22-28-18)19(26)24-7-2-3-8-24/h4-6,13H,2-3,7-12,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHJZTHUUYCKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)N4CCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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